2-Trimethylsilyl-1-ethylboronic acid pinacol ester
Overview
Description
2-Trimethylsilyl-1-ethylboronic acid pinacol ester is a heterocyclic organic compound . Its IUPAC name is trimethyl-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]silane . It has a molecular weight of 228.22 g/mol and a molecular formula of C11H25BO2Si .
Molecular Structure Analysis
The molecular structure of 2-Trimethylsilyl-1-ethylboronic acid pinacol ester is characterized by a boron atom bonded to an oxygen atom and a carbon atom, which is further bonded to a silicon atom .Chemical Reactions Analysis
Pinacol boronic esters, including 2-Trimethylsilyl-1-ethylboronic acid pinacol ester, are used in various chemical reactions. They are particularly important in Suzuki–Miyaura coupling . The boron moiety can be converted into a broad range of functional groups .Physical And Chemical Properties Analysis
2-Trimethylsilyl-1-ethylboronic acid pinacol ester has a boiling point of 232.83ºC at 760 mmHg and a flash point of 94.612ºC . Its density is 0.869g/cm³ .Scientific Research Applications
Treatment of Periodontitis
- Scientific Field: Medical Science, specifically Dentistry .
- Application Summary: The compound is used in the creation of reactive oxygen species (ROS)-responsive drug delivery systems for the treatment of Periodontitis . It is structurally modified with hyaluronic acid (HA) and loaded with curcumin (CUR) to form curcumin-loaded nanoparticles (HA@CUR NPs) .
- Methods of Application: The ROS-responsive drug delivery system releases CUR rapidly in a ROS environment, reaching the concentration required for treatment . HA enhances cellular uptake of NPs as it specifically recognizes CD44 expressed by normal cells .
- Results/Outcomes: The HA@CUR NPs not only retained the antimicrobial efficacy of CUR, but also exhibited more pronounced anti-inflammatory and anti-oxidative stress functions both in vivo and in vitro . This provides a good potential drug delivery system for the treatment of periodontitis .
Anti-Markovnikov Hydromethylation of Alkenes
- Scientific Field: Organic Chemistry .
- Application Summary: The compound is used in the catalytic protodeboronation of alkyl boronic esters, allowing for formal anti-Markovnikov alkene hydromethylation .
- Methods of Application: The protodeboronation of alkyl boronic esters is achieved using a radical approach . Paired with a Matteson–CH2– homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .
- Results/Outcomes: The hydromethylation sequence was applied to methoxy protected (-)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Safety And Hazards
Future Directions
properties
IUPAC Name |
trimethyl-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25BO2Si/c1-10(2)11(3,4)14-12(13-10)8-9-15(5,6)7/h8-9H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYAZAJUMAWTGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25BO2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40465816 | |
Record name | 2-Trimethylsilyl-1-ethylboronic acid pinacol ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40465816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Trimethylsilyl-1-ethylboronic acid pinacol ester | |
CAS RN |
165904-20-1 | |
Record name | 2-Trimethylsilyl-1-ethylboronic acid pinacol ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40465816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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